molecular formula C10H10N4O B13178579 N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide CAS No. 149047-33-6

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13178579
CAS No.: 149047-33-6
M. Wt: 202.21 g/mol
InChI Key: NPUJOULWFRLDHN-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide is a chemical compound designed for research and development purposes, serving as a valuable building block in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores: an imidazole ring and a pyridine ring, connected by a carboxamide linker. The imidazole ring is a five-membered heterocycle known for its wide range of biological activities and is a key structural component in many approved therapeutic agents . The pyridine moiety further enhances the molecule's potential for interaction with biological targets. As a whole, this compound is primarily of interest as a synthetic intermediate. Researchers can utilize it to construct more complex molecular architectures or to probe structure-activity relationships (SAR) in the development of new bioactive substances. The presence of both hydrogen bond donors and acceptors within its structure makes it a versatile scaffold for molecular recognition. While specific biological data for this exact compound is not available in the public domain, compounds featuring similar imidazole-pyridine hybrids have been investigated for various research applications, highlighting the potential of this structural class . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

149047-33-6

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H10N4O/c15-10(14-6-5-12-8-14)13-7-9-1-3-11-4-2-9/h1-6,8H,7H2,(H,13,15)

InChI Key

NPUJOULWFRLDHN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis via Carbamoylation of Imidazole Derivatives

Method Overview:

This approach involves initially synthesizing the imidazole-1-carboxamide core, followed by N-alkylation with a pyridin-4-ylmethyl halide or derivative.

Step-by-step process:

  • Step 1: Preparation of Imidazole-1-carboxamide
    Imidazole-1-carboxylic acid derivatives can be synthesized via amidation of imidazole-1-carboxylic acid chlorides or via direct amidation of imidazole-1-carboxylic acid with suitable amines under activating conditions.

  • Step 2: N-Alkylation with 4-Pyridylmethyl Halide
    The imidazole-1-carboxamide is deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
    The resulting nucleophilic nitrogen then reacts with 4-pyridylmethyl halides (e.g., 4-pyridylmethyl bromide or chloride) to form the N-(pyridin-4-ylmethyl) derivative.

Reaction Scheme:

Imidazole-1-carboxamide + 4-pyridylmethyl halide → this compound

Notes:

  • The halide used can influence the reaction efficiency; bromides are generally more reactive than chlorides.
  • Reaction conditions typically involve reflux at elevated temperatures (80-120°C) for several hours.

Direct Condensation Approach

Based on patent data (e.g., EP2050736A1), a condensation reaction can be employed:

  • Reactants: A suitable imidazole precursor with a reactive amino or hydroxyl group and a pyridine aldehyde (4-pyridinaldehyde).
  • Process: Under acidic or basic catalysis, the aldehyde reacts with the amino group on the imidazole derivative, forming the N-(pyridin-4-ylmethyl) linkage via a Schiff base or related intermediate, which can be subsequently reduced or stabilized.

Reaction Conditions:

  • Reflux in an inert solvent such as acetonitrile or ethanol.
  • Use of catalysts like acetic acid or p-toluenesulfonic acid.
  • Microwave irradiation has been reported to accelerate such reactions, achieving higher yields in shorter times.

Synthesis via Multi-step Pathways (Patented Methods)

Research patents (e.g., US20080262241A1) describe multi-step procedures involving:

  • Formation of imidazole rings from precursors such as amino acids or nitriles.
  • Functionalization at the 1-position via carbamoylation or amidation.
  • N-alkylation with pyridine derivatives under optimized conditions.

Sample Procedure:

  • Preparation of imidazole core: Starting from amino acids like amino-deoxy sugars, condensing with nitriles or aldehydes.
  • Carbamoylation: Using reagents such as carbamoyl chlorides or isocyanates to introduce the carboxamide group.
  • N-alkylation: Using 4-pyridylmethyl halides with a base, under microwave or conventional heating, to attach the pyridine moiety selectively at the nitrogen atom.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Acetonitrile, DMF, ethanol Polar aprotic solvents favor nucleophilic substitution
Temperature 80–120°C Elevated to promote reaction kinetics
Catalyst Potassium carbonate, sodium hydride Used for deprotonation and N-alkylation
Reaction Time 4–24 hours Longer times for higher yields, microwave irradiation reduces time
Reagent Equivalents 1.2–2 equivalents of halide Ensures complete alkylation

Purification Techniques

Summary of Research Findings

Source Key Findings Relevance to Preparation
Patent EP2050736A1 Describes synthesis of imidazole derivatives via condensation and carbamoylation Provides a basis for constructing the core structure
Patent US20080262241A1 Multi-step synthesis involving nitrile and amino sugar intermediates Offers detailed multi-step pathways for complex derivatives
Commercial Data (Vulcanchem, BenchChem) Commercial availability of related compounds Indicates feasibility of synthesis routes and potential starting materials

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The carboxamide group in imidazole derivatives can be modified to alter physicochemical and biological properties. Key analogs from the evidence include:

Table 1: Structural Comparison of Imidazole-1-carboxamide Derivatives
Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Key Features/Applications Reference
N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide Pyridin-4-ylmethyl C10H11N3O Potential enzyme inhibition (inferred) -
BIA 10-2445 N-Cyclohexyl-N-methyl-4-(pyridin-3-yl) C17H22N4O Fatty acid amide hydrolase (FAAH) inhibitor
BIA 10-2631 N-((1R,4R)-4-Hydroxycyclohexyl)-N-methyl C17H22N4O2 Improved solubility and metabolic stability
N-(4-Methylphenyl)-1H-imidazole-1-carboxamide 4-Methylphenyl C11H13N3O Simplified aromatic substituent for SAR studies
N-[4-(Dimethylamino)benzyl]-1H-imidazole-1-carboxamide 4-(Dimethylamino)benzyl C13H16N4O Enhanced electron-donating capacity
N-(Benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide Benzo[d]thiazol-2-yl C11H9N3OS ABAD/17β-HSD10 enzyme inhibition

Key Observations :

  • Pyridine Positional Isomerism : BIA 10-2445 (pyridin-3-yl) vs. the target compound (pyridin-4-yl) may influence binding orientation in enzyme active sites.
  • Hydrophilicity : BIA 10-2631’s hydroxyl group enhances solubility compared to cyclohexyl or aromatic substituents .

Pharmacological and Metabolic Insights

  • Enzyme Inhibition : BIA 10-2445 and BIA 10-2631 demonstrate FAAH inhibition, suggesting that pyridinyl-imidazole carboxamides are viable scaffolds for targeting lipid-metabolizing enzymes .
  • Metabolic Stability: N-Demethylation of imidazole carboxamides (e.g., 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide) is a major metabolic pathway mediated by liver microsomal enzymes, which can be induced by barbiturates .
  • Cytotoxicity : Benzo[d]thiazol-2-yl-substituted analogs exhibit activity against ABAD/17β-HSD10, a target in neurodegenerative diseases .

Data-Driven Recommendations for Further Study

Pyridine Substitution : Compare pyridin-3-yl vs. pyridin-4-yl analogs to assess positional effects on target engagement.

Hydrophilic Modifications : Introduce hydroxyl or polar groups (as in BIA 10-2631) to improve pharmacokinetics.

Metabolic Profiling : Evaluate N-demethylation susceptibility using in vitro microsomal assays .

Biological Activity

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 4-position with a methyl group linked to an imidazole moiety that contains a carboxamide functional group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this compound has been investigated across several contexts:

  • Anticancer Activity : Studies suggest that this compound may inhibit key enzymes involved in cancer progression. For instance, it has been noted for its potential to modulate receptor functions and inhibit specific enzyme activities related to tumor growth.
  • Anti-inflammatory Properties : The compound shows promise as an inhibitor of inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation.
  • Antimicrobial Effects : Preliminary findings indicate that this compound may possess antimicrobial activity, although further studies are needed to confirm these effects.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological macromolecules, influencing pathways critical for cell survival and proliferation:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It has shown potential in modulating receptor functions, which could lead to altered cellular responses in disease states.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study AAnticancerInhibits proliferation of cancer cell lines with IC50 values indicating significant potency.
Study BAnti-inflammatoryDemonstrates inhibition of pro-inflammatory cytokines in vitro.
Study CAntimicrobialExhibits activity against various bacterial strains with MIC values comparable to established antibiotics.

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